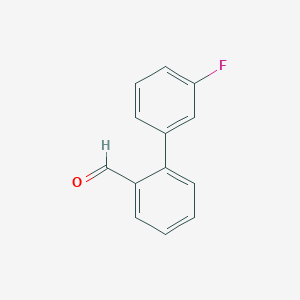

3'-Fluorobiphenyl-2-carbaldehyde

Description

The exact mass of the compound 2-(3-Fluorophenyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3'-Fluorobiphenyl-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Fluorobiphenyl-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVXKCNJWQODSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362743 | |

| Record name | 2-(3-fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-32-6 | |

| Record name | 3′-Fluoro[1,1′-biphenyl]-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676348-32-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3'-Fluorobiphenyl-2-carbaldehyde (CAS No. 676348-32-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluorobiphenyl-2-carbaldehyde is a fluorinated aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its structure, featuring a biphenyl core with a strategically placed fluorine atom and an aldehyde functional group, offers a unique combination of steric and electronic properties. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule, making this compound an attractive starting material for the synthesis of novel drug candidates.[1][2][3] The aldehyde group provides a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3'-Fluorobiphenyl-2-carbaldehyde, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3'-Fluorobiphenyl-2-carbaldehyde is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 676348-32-6 | [4][5][6] |

| Molecular Formula | C₁₃H₉FO | [4][5] |

| Molecular Weight | 200.21 g/mol | [4][5] |

| Appearance | Solid (form may vary) | [7] |

| Purity | Typically ≥95% | [5] |

Synthesis of 3'-Fluorobiphenyl-2-carbaldehyde

The most common and efficient method for the synthesis of 3'-Fluorobiphenyl-2-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester. In the case of 3'-Fluorobiphenyl-2-carbaldehyde, the coupling occurs between a 2-formylphenyl boronic acid derivative and a 3-fluoro-substituted aryl halide, or vice versa.

The Suzuki-Miyaura coupling is favored in pharmaceutical manufacturing due to its high yields, tolerance of a wide range of functional groups, and generally mild reaction conditions.[10] The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative, general protocol for the synthesis of fluorinated biphenyl compounds, which can be adapted for the specific synthesis of 3'-Fluorobiphenyl-2-carbaldehyde.[4][11]

Materials:

-

2-Formylphenylboronic acid

-

1-Bromo-3-fluorobenzene (or other suitable aryl halide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Solvent: 1,4-Dioxane and Water (typically in a 3:1 to 4:1 ratio)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a reaction vessel, add 2-formylphenylboronic acid (1.2 equivalents), 1-bromo-3-fluorobenzene (1.0 equivalent), potassium carbonate (2.0 equivalents), and the palladium catalyst/ligand system (e.g., 3 mol% Pd(OAc)₂ and 6 mol% PPh₃).

-

Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Add the degassed solvent system (1,4-dioxane and water).

-

Heat the reaction mixture to a temperature of 80-100 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3'-Fluorobiphenyl-2-carbaldehyde.

Logical Workflow for Suzuki-Miyaura Coupling

Sources

- 1. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. 676348-33-7 CAS MSDS (2'-FLUOROBIPHENYL-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. jelsciences.com [jelsciences.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 3'-Fluorobiphenyl-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

The fluorinated biphenyl scaffold is a privileged motif in modern chemistry, underpinning advancements in pharmaceuticals, agrochemicals, and materials science.[1] The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] This guide focuses on a specific, yet intriguing member of this class: 3'-Fluorobiphenyl-2-carbaldehyde.

While direct experimental data for 3'-Fluorobiphenyl-2-carbaldehyde is limited in publicly accessible literature, this document serves as an in-depth technical guide by leveraging established principles of organic chemistry and comparative data from closely related isomers. By examining its predicted properties, plausible synthetic routes, and potential applications, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound.

The isomeric landscape of fluorobiphenyl carbaldehydes is rich, with congeners such as 2'-Fluorobiphenyl-3-carbaldehyde (CAS 676348-33-7) and 3'-Fluorobiphenyl-3-carbaldehyde (CAS 400750-09-6) being more commonly documented.[4][5] This guide will draw parallels to these and other related structures to build a comprehensive profile of the target molecule.

Physicochemical and Spectroscopic Profile

The fundamental properties of 3'-Fluorobiphenyl-2-carbaldehyde are derived from its constituent parts: a biphenyl core, a fluorine substituent on the 3'-position, and a carbaldehyde group at the 2-position.

Core Chemical Properties

A summary of the core physicochemical properties is presented below. It is important to note that while the molecular formula and weight are exact, other physical properties are estimated based on trends observed in related isomers.

| Property | Value | Source/Justification |

| Molecular Formula | C₁₃H₉FO | (Calculated) |

| Molecular Weight | 200.21 g/mol | (Calculated)[4] |

| CAS Number | Not Assigned | (Literature Search) |

| Appearance | Predicted: White to off-white solid | (Analogy to related biphenyl aldehydes) |

| Melting Point | Predicted: 60-80 °C | (Analogy to isomers; steric hindrance from the ortho-aldehyde may affect crystal packing) |

| Boiling Point | >250 °C | (Estimated based on related aromatic aldehydes) |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone); Insoluble in water. | (General property of non-polar aromatic compounds)[6] |

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for the unambiguous identification of 3'-Fluorobiphenyl-2-carbaldehyde. The following are predicted spectral features based on established principles.

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde Proton: A characteristic singlet is expected around δ 9.8-10.2 ppm. The ortho-position to the second phenyl ring may cause a slight downfield shift.

-

Aromatic Protons: A complex multiplet pattern is anticipated between δ 7.2-8.0 ppm. The protons on the formyl-bearing ring will show distinct splitting patterns influenced by the adjacent aldehyde and biphenyl linkage. The protons on the fluoro-substituted ring will exhibit coupling to the fluorine atom (H-F coupling).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Carbonyl Carbon: A signal is expected in the range of δ 190-195 ppm.[7]

-

Aromatic Carbons: Multiple signals will appear between δ 115-165 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to the fluorine will show smaller two- and three-bond coupling constants.

-

-

¹⁹F NMR:

-

A single resonance is expected, likely in the typical range for an aryl fluoride, which can be used as a sensitive probe for studying molecular interactions.[6]

-

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust and versatile method for synthesizing 3'-Fluorobiphenyl-2-carbaldehyde would involve a two-step process: a Suzuki-Miyaura cross-coupling followed by a directed formylation. This approach offers high convergence and functional group tolerance.[8][9]

Caption: Proposed synthetic routes to 3'-Fluorobiphenyl-2-carbaldehyde.

Step-by-Step Protocol (Suzuki-Miyaura Coupling):

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromobenzaldehyde (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add a degassed 4:1 mixture of dioxane and water.

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

The alternative Vilsmeier-Haack formylation of 3-fluorobiphenyl is less regioselective and would likely yield a mixture of isomers, including the desired product and the 4-carbaldehyde isomer, necessitating careful separation.[10][11][12]

Chemical Reactivity

The reactivity of 3'-Fluorobiphenyl-2-carbaldehyde is governed by the interplay of its functional groups.

-

Aldehyde Group: The aldehyde is a versatile handle for numerous transformations:

-

Oxidation: Can be readily oxidized to the corresponding 3'-fluorobiphenyl-2-carboxylic acid using reagents like potassium permanganate or Jones reagent.

-

Reduction: Can be reduced to 3'-fluorobiphenyl-2-yl)methanol with mild reducing agents such as sodium borohydride.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and will undergo addition reactions with various nucleophiles (e.g., Grignard reagents, organolithiums, cyanide) to form secondary alcohols or cyanohydrins.

-

Reductive Amination: Can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

-

-

Fluorine Substituent: The fluorine atom at the 3'-position exerts a moderate electron-withdrawing inductive effect, which can subtly influence the reactivity of the remote aldehyde group. Its primary role is often to block a potential site of metabolism or to engage in specific interactions within a biological target.[2]

-

Ortho-Substitution Effect: The placement of the carbaldehyde at the 2-position introduces significant steric hindrance around the biphenyl linkage.[13] This can restrict free rotation, potentially leading to atropisomerism if other bulky substituents are present. This steric crowding also influences the approach of nucleophiles to the aldehyde carbonyl.

Applications in Research and Drug Development

Fluorinated biphenyl aldehydes are valuable building blocks in medicinal chemistry and materials science.[1][6]

Caption: Potential applications of 3'-Fluorobiphenyl-2-carbaldehyde.

-

Medicinal Chemistry Scaffold: The core structure is an attractive starting point for the synthesis of novel therapeutics. The aldehyde can be elaborated into a wide range of functional groups and heterocyclic systems known to possess biological activity. The fluorobiphenyl moiety is found in several approved drugs, where it often enhances metabolic stability and cell permeability.[14]

-

Chemical Probes: The compound can be used to synthesize covalent probes. The aldehyde can form Schiff bases (imines) with lysine residues in protein active sites, providing a mechanism for targeted covalent inhibition.[15]

-

Materials Science: Biphenyl derivatives are precursors to liquid crystals and microporous organic polymers. The functional handles on this molecule allow for its incorporation into larger, well-defined architectures.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3'-Fluorobiphenyl-2-carbaldehyde is not available, general precautions for related aromatic aldehydes should be followed.

-

Hazard Classification: Likely classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3'-Fluorobiphenyl-2-carbaldehyde represents a synthetically accessible and highly versatile chemical building block. While direct characterization data remains sparse, its chemical properties can be reliably predicted through the analysis of its isomers and constituent functional groups. Its unique combination of a reactive aldehyde, a metabolically robust fluorobiphenyl core, and sterically demanding ortho-substitution makes it a compound of significant interest for professionals in drug discovery, agrochemical synthesis, and materials science. The synthetic protocols and reactivity profiles detailed in this guide provide a foundational understanding for its future exploration and application.

References

- Guo, B., et al. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines.

-

Local Pharma Guide. CAS NO. 676348-33-7 | 2'-FLUOROBIPHENYL-3-CARBALDEHYDE. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

-

Rehman, M. A. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

-

Tetrahedron. 400750-09-6 | 3'-Fluorobiphenyl-3-carbaldehyde. Available at: [Link]

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]

- Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

- Guseinov, F. I., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate.

-

ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF. Available at: [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

-

ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

- Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

-

PubMed. (2019). Synthesis of ortho-Formylphenylphosphonic Acids as Covalent Probes of Active Site Lysines. Available at: [Link]

- ResearchGate. (2016). (PDF)

-

Organic Syntheses. ortho-Formylation of phenols. Available at: [Link]

- PubMed. (1997). Assessing the role of ortho-substitution on polychlorinated biphenyl binding to transthyretin, a thyroxine transport protein.

- Supporting Information. (n.d.).

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

- ResearchGate. (2021). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances.

- Google Patents. (2018). CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.

-

PubChem. 2-Fluorobiphenyl | C12H9F | CID 67579. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 676348-33-7 CAS MSDS (2'-FLUOROBIPHENYL-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 400750-09-6 | 3'-Fluorobiphenyl-3-carbaldehyde | Tetrahedron [thsci.com]

- 6. ossila.com [ossila.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Assessing the role of ortho-substitution on polychlorinated biphenyl binding to transthyretin, a thyroxine transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of ortho-Formylphenylphosphonic Acids as Covalent Probes of Active Site Lysines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3'-Fluorobiphenyl-2-carbaldehyde: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Strategically Fluorinated Biaryl Scaffold

3'-Fluorobiphenyl-2-carbaldehyde stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structure, a biphenyl core functionalized with a strategically placed fluorine atom and a reactive carbaldehyde group, presents a versatile scaffold for the synthesis of more complex molecular architectures. The incorporation of fluorine is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules[1]. The aldehyde functionality, in turn, serves as a crucial synthetic handle for a myriad of chemical transformations.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 3'-Fluorobiphenyl-2-carbaldehyde are summarized below.

| Property | Value |

| Molecular Formula | C₁₃H₉FO |

| Molecular Weight | 200.21 g/mol |

| InChIKey | QWVXKCNJWQODSR-UHFFFAOYSA-N |

The molecular structure consists of two phenyl rings linked by a single C-C bond. One ring is substituted with a fluorine atom at the 3' position, and the other with a carbaldehyde group at the 2-position.

Caption: Molecular structure of 3'-Fluorobiphenyl-2-carbaldehyde.

The dihedral angle between the two phenyl rings is a key structural parameter. In related fluorinated biphenyl compounds, this angle is influenced by the steric hindrance of the ortho-substituents. For 3'-Fluorobiphenyl-2-carbaldehyde, the ortho-aldehyde group is expected to cause a significant twist between the rings to minimize steric clash.

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic signatures of 3'-Fluorobiphenyl-2-carbaldehyde based on the analysis of its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data are presented below.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehydic proton. The aldehydic proton should appear as a singlet in the downfield region, typically around 9.5-10.5 ppm. The aromatic region (7.0-8.5 ppm) will display a complex pattern of multiplets due to spin-spin coupling between the protons and with the fluorine atom. The protons on the aldehyde-bearing ring will be influenced by the electron-withdrawing and anisotropic effects of the carbonyl group, while the protons on the fluorinated ring will show characteristic couplings to the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum will be characterized by the presence of 12 aromatic carbon signals and one signal for the carbonyl carbon. The carbonyl carbon is expected to resonate in the range of 190-200 ppm. The carbon directly bonded to the fluorine atom (C-3') will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. The carbons ortho and meta to the fluorine atom will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively[2][3].

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show a single resonance for the fluorine atom. For aromatic fluorides, the chemical shift is typically observed between -100 and -130 ppm relative to CFCl₃[4]. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Predicted NMR Data Summary:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (J) |

| ¹H | 9.5 - 10.5 | s (CHO) |

| 7.0 - 8.5 | m (Ar-H) | |

| ¹³C | 190 - 200 | s (C=O) |

| 110 - 165 | m (Ar-C, with C-F couplings) | |

| ¹⁹F | -100 to -130 | m |

Infrared (IR) Spectroscopy

The IR spectrum of 3'-Fluorobiphenyl-2-carbaldehyde is expected to exhibit several characteristic absorption bands that are diagnostic of its functional groups.

Key Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2830 - 2695 | Aldehyde C-H Stretch | Medium, often two bands |

| 1710 - 1685 | C=O Stretch (Aromatic Aldehyde) | Strong |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong |

| 1250 - 1100 | C-F Stretch | Strong |

The strong carbonyl (C=O) stretching absorption is a particularly prominent feature in the IR spectrum of aldehydes[5]. The C-F stretching vibration also typically gives rise to a strong absorption band.

Mass Spectrometry (MS)

Under electron ionization (EI) mass spectrometry, 3'-Fluorobiphenyl-2-carbaldehyde is expected to show a distinct molecular ion peak (M⁺) at m/z 200. The fragmentation pattern will likely involve the loss of key functional groups.

Predicted Mass Spectrometry Fragmentation:

| m/z | Fragment | Description |

| 200 | [C₁₃H₉FO]⁺ | Molecular Ion (M⁺) |

| 199 | [C₁₃H₈FO]⁺ | [M-H]⁺ |

| 171 | [C₁₂H₈F]⁺ | [M-CHO]⁺ |

| 152 | [C₁₂H₈]⁺ | [M-CHO-F]⁺ (Biphenylene radical cation) |

The initial loss of a hydrogen radical or the formyl radical (CHO) are common fragmentation pathways for aromatic aldehydes[6]. Subsequent fragmentation may involve the loss of the fluorine atom.

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling Reaction

The most versatile and widely employed method for the synthesis of biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[7][8][9]. This reaction facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid) and an organic halide in the presence of a palladium catalyst and a base.

For the synthesis of 3'-Fluorobiphenyl-2-carbaldehyde, a logical approach involves the coupling of (3-fluorophenyl)boronic acid with 2-bromobenzaldehyde.

Sources

- 1. IR Absorption Table [webspectra.chem.ucla.edu]

- 2. 3-Fluorobiphenyl | C12H9F | CID 145663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [eurekaselect.com]

- 8. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3'-Fluorobiphenyl-2-carbaldehyde synthesis pathways

An In-depth Technical Guide to the Synthesis of 3'-Fluorobiphenyl-2-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the primary synthetic pathways for 3'-Fluorobiphenyl-2-carbaldehyde, a key intermediate in the development of pharmaceuticals and advanced materials. The document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, field-proven protocols, and comparative data to inform synthetic strategy. The core focus is on the Suzuki-Miyaura cross-coupling reaction, with additional discussion on alternative strategies such as directed ortho-formylation.

Introduction and Strategic Overview

3'-Fluorobiphenyl-2-carbaldehyde is a substituted biaryl aldehyde whose structural motif is of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the ortho-aldehyde group serves as a versatile handle for subsequent chemical transformations.

The synthesis of this molecule presents a classic challenge in organic chemistry: the regioselective formation of a carbon-carbon bond between two distinct aromatic rings, one of which bears an electron-withdrawing fluorine and the other an ortho-directing and potentially reactive aldehyde. This guide will dissect the most robust and widely adopted strategy for this transformation—the Palladium-catalyzed Suzuki-Miyaura cross-coupling—and explore other potential, albeit more challenging, methodologies.

Primary Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl systems due to its high functional group tolerance, excellent yields, and generally mild reaction conditions.[1] The core of this reaction is the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.[2]

For the synthesis of 3'-Fluorobiphenyl-2-carbaldehyde, two primary disconnection approaches are logical:

-

Route A: Coupling of (2-formylphenyl)boronic acid with a 3-fluoroaryl halide (e.g., 1-bromo-3-fluorobenzene).

-

Route B: Coupling of a 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde) with (3-fluorophenyl)boronic acid.

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. Route B is frequently preferred due to the stability and accessibility of 2-bromobenzaldehyde and (3-fluorophenyl)boronic acid.

Caption: Retrosynthetic analysis for 3'-Fluorobiphenyl-2-carbaldehyde.

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura coupling stems from a well-understood catalytic cycle involving a palladium catalyst.[2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromobenzaldehyde), forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: A base activates the organoboron compound, forming a borate species that transfers its aryl group (e.g., 3-fluorophenyl) to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes the synthesis via Route B, which is a common and reliable approach.

Materials:

-

2-Bromobenzaldehyde

-

(3-Fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3'-Fluorobiphenyl-2-carbaldehyde as a solid or oil.

Data Summary and Optimization

The success of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. While Pd(PPh₃)₄ is a workhorse, other catalysts and ligands can offer improved yields, especially for challenging substrates.

| Parameter | Common Reagents/Conditions | Rationale & Field Insights |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is robust for general use. For more challenging couplings, catalysts with specialized ligands like dppf can prevent catalyst deactivation and improve yields.[3] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | A base is crucial for the transmetalation step.[1] K₃PO₄ is often effective for boronic acids, while carbonates are a good general choice.[4] |

| Solvent | Toluene/EtOH/H₂O, Dioxane/H₂O, DMF | A mixture including water is common to help dissolve the inorganic base. Dioxane is a frequent choice for higher temperatures.[5] All solvents must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst. |

| Temperature | 65 - 110 °C | Higher temperatures generally increase the reaction rate, particularly the oxidative addition step.[4][6] |

Alternative Pathway: Directed Ortho-Metalation & Formylation

An alternative, though conceptually more complex, approach involves the formylation of a pre-formed 3-fluorobiphenyl scaffold. This strategy relies on directed ortho-metalation (DoM), where a directing group on an aromatic ring guides a strong organolithium base to deprotonate the adjacent ortho-position.[7]

In the case of 3-fluorobiphenyl, there is no potent directing group on the non-fluorinated ring to guide lithiation specifically to the C2 position. Therefore, this is not a direct or efficient strategy starting from 3-fluorobiphenyl itself. A theoretical multi-step pathway would involve starting with a precursor bearing a directing group (DG), performing the ortho-formylation, and then executing the biphenyl coupling.

A more direct, albeit speculative, approach for formylation is illustrated below.

Caption: Conceptual ortho-formylation of 3-fluorobiphenyl.

Mechanistic Considerations and Challenges

-

Regioselectivity: The primary challenge is achieving selective deprotonation at the C2 position. Without a strong directing group, the organolithium base could react at other positions on either ring, leading to a mixture of products.

-

Harsh Conditions: The use of strong organolithium bases requires strictly anhydrous conditions and low temperatures (-78 °C) to prevent side reactions.

-

Formylating Agent: The lithiated intermediate is quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Given these challenges, the Suzuki-Miyaura cross-coupling remains the superior and more practical strategy for the synthesis of 3'-Fluorobiphenyl-2-carbaldehyde, offering high yields and excellent regiocontrol.

Conclusion

For the synthesis of 3'-Fluorobiphenyl-2-carbaldehyde, the Suzuki-Miyaura cross-coupling reaction is the most efficient, reliable, and scalable pathway. By coupling either (3-fluorophenyl)boronic acid with 2-bromobenzaldehyde or (2-formylphenyl)boronic acid with 1-bromo-3-fluorobenzene, researchers can achieve high yields under relatively mild conditions. Careful selection of the palladium catalyst, base, and solvent system is critical for optimizing the reaction outcome. While alternative methods like directed ortho-formylation are mechanistically possible, they present significant regioselectivity challenges that render them less practical for this specific target molecule. This guide recommends the Suzuki-Miyaura approach as the industry-standard method for producing this valuable chemical intermediate.

References

- Title: Process for the preparation of biphenyl derivatives Source: Google Patents URL

- Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: NIH URL

- Title: Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes Source: Synlett URL

- Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL

- Title: Recent Advances in the development of Suzuki Miyaura Coupling Reactions Source: wwjmrd URL

- Title: Method for producing substituted biphenyls Source: Google Patents URL

- Title: (PDF)

- Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents Source: PubMed Central URL

- Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- Title: ortho-Formylation of phenols Source: Organic Syntheses Procedure URL

- Title: ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde Source: ResearchGate URL

- Title: Tandem Reactions: Synthesis of Substituted Benzaldehydes Source: Tandem Reactions: Synthesis of Substituted Benzaldehydes URL

Sources

- 1. wwjmrd.com [wwjmrd.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2009156359A2 - Method for producing substituted biphenyls - Google Patents [patents.google.com]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

Spectroscopic Characterization of 3'-Fluorobiphenyl-2-carbaldehyde: A Technical Guide

Introduction

3'-Fluorobiphenyl-2-carbaldehyde is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its structural complexity, arising from the biphenyl backbone, the aldehyde functionality, and the fluorine substituent, necessitates a comprehensive spectroscopic analysis for unambiguous identification and quality control. This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to 3'-Fluorobiphenyl-2-carbaldehyde. As a self-validating system, the convergence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment. While experimental data for this specific molecule is not widely published, this guide will present a detailed predicted analysis based on established principles of spectroscopy and data from analogous compounds.

The molecular structure and numbering scheme for 3'-Fluorobiphenyl-2-carbaldehyde (CAS 676348-32-6) are presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"];

C1_prime [label="C1'", pos="0,3!"]; C2_prime [label="C2'", pos="-1.3,3.75!"]; C3_prime [label="C3'", pos="-1.3,5.25!"]; C4_prime [label="C4'", pos="0,6!"]; C5_prime [label="C5'", pos="1.3,5.25!"]; C6_prime [label="C6'", pos="1.3,3.75!"];

C_CHO [label="C", pos="2.6,0.75!"]; H_CHO [label="H", pos="3.2,1.25!"]; O_CHO [label="O", pos="3.2,0.25!"];

F3_prime [label="F", pos="-2.6,5.25!"];

H3 [label="H3", pos="-2.2,-0.75!"]; H4 [label="H4", pos="0,-2.4!"]; H5 [label="H5", pos="2.2,-0.75!"]; H6 [label="H6", pos="2.2,0.75!"];

H2_prime [label="H2'", pos="-2.2,3.75!"]; H4_prime [label="H4'", pos="0,6.9!"]; H5_prime [label="H5'", pos="2.2,5.25!"]; H6_prime [label="H6'", pos="2.2,3.75!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C1_prime; C6 -- C_CHO; C_CHO -- H_CHO [style=dashed]; C_CHO -- O_CHO [style=double];

C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime; C3_prime -- F3_prime;

C3 -- H3 [style=dashed]; C4 -- H4 [style=dashed]; C5 -- H5 [style=dashed]; C2 -- H6 [style=dashed, label="H2"];

C2_prime -- H2_prime [style=dashed]; C4_prime -- H4_prime [style=dashed]; C5_prime -- H5_prime [style=dashed]; C6_prime -- H6_prime [style=dashed];

}

Figure 1: Molecular Structure of 3'-Fluorobiphenyl-2-carbaldehyde.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3'-Fluorobiphenyl-2-carbaldehyde, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3'-Fluorobiphenyl-2-carbaldehyde is expected to show signals in the aromatic and aldehyde regions. The aldehyde proton will be the most downfield signal due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Data for 3'-Fluorobiphenyl-2-carbaldehyde (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.0 | s | - | H (aldehyde) |

| ~8.0 | d | ~8 | H-6 |

| ~7.7 | t | ~8 | H-4 |

| ~7.6 | t | ~8 | H-5 |

| ~7.5 | d | ~8 | H-3 |

| ~7.4 | td | ~8, ~6 | H-5' |

| ~7.2 | ddd | ~8, ~2, ~1 | H-6' |

| ~7.1 | ddd | ~8, ~2, ~1 | H-4' |

| ~7.0 | ddd | ~8, ~2, ~1 | H-2' |

Interpretation:

-

Aldehyde Proton: The singlet at approximately 10.0 ppm is characteristic of an aldehyde proton.

-

Aromatic Protons (unsubstituted ring): The protons on the phenyl ring bearing the aldehyde (H-3, H-4, H-5, and H-6) are expected to be in the range of 7.5-8.0 ppm. The ortho-proton to the aldehyde (H-6) will likely be the most downfield of this group.

-

Aromatic Protons (fluorinated ring): The protons on the 3-fluorophenyl ring will show more complex splitting due to coupling with the fluorine atom. The proton meta to the fluorine (H-5') will appear as a triplet of doublets, while the other protons will show complex multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and will exhibit C-F coupling.

Table 2: Predicted ¹³C NMR Data for 3'-Fluorobiphenyl-2-carbaldehyde (in CDCl₃)

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~192 | - | C=O |

| ~163 | d, ¹JCF ≈ 245 | C-3' |

| ~145 | - | C-1 |

| ~142 | d, ³JCF ≈ 8 | C-1' |

| ~135 | - | C-2 |

| ~134 | - | C-4 |

| ~131 | d, ³JCF ≈ 8 | C-5' |

| ~130 | - | C-6 |

| ~129 | - | C-5 |

| ~128 | - | C-3 |

| ~124 | d, ⁴JCF ≈ 3 | C-2' |

| ~117 | d, ²JCF ≈ 21 | C-4' |

| ~115 | d, ²JCF ≈ 21 | C-6' |

Interpretation:

-

Carbonyl Carbon: The signal around 192 ppm is characteristic of an aldehyde carbonyl carbon.

-

Fluorinated Carbon: The carbon directly attached to the fluorine (C-3') will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz.

-

Other Aromatic Carbons: The remaining aromatic carbons will appear in the range of 115-145 ppm. Carbons that are two or three bonds away from the fluorine will also show smaller C-F couplings.[1]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[2] For 3'-Fluorobiphenyl-2-carbaldehyde, a single signal is expected for the fluorine atom.

Table 3: Predicted ¹⁹F NMR Data for 3'-Fluorobiphenyl-2-carbaldehyde

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -113 | Multiplet |

Interpretation:

-

The chemical shift of the fluorine atom is expected to be in the typical range for an aryl fluoride.[3] The signal will be a multiplet due to coupling with the neighboring aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3'-Fluorobiphenyl-2-carbaldehyde will be dominated by absorptions from the carbonyl group, the aromatic rings, and the C-F bond.

Table 4: Predicted IR Absorption Bands for 3'-Fluorobiphenyl-2-carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| ~800-700 | Strong | Aromatic C-H bend (out-of-plane) |

Interpretation:

-

Aldehyde Group: The strong absorption around 1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde. The two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretch of the aldehyde, often appearing as a Fermi doublet.

-

Aromatic Rings: The bands in the 1600-1480 cm⁻¹ region are due to C=C stretching vibrations within the aromatic rings. The C-H out-of-plane bending vibrations in the 800-700 cm⁻¹ region can give information about the substitution pattern of the rings.

-

C-F Bond: A strong absorption band around 1250 cm⁻¹ is expected for the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3'-Fluorobiphenyl-2-carbaldehyde, the molecular ion peak and characteristic fragment ions would be observed.

Table 5: Predicted Mass Spectrometry Data for 3'-Fluorobiphenyl-2-carbaldehyde

| m/z | Interpretation |

| 200 | [M]⁺ (Molecular ion) |

| 199 | [M-H]⁺ |

| 171 | [M-CHO]⁺ |

| 152 | [M-CHO-F]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 200 corresponds to the molecular weight of the compound (C₁₃H₉FO).

-

Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺). Further fragmentation could involve the loss of the fluorine atom.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3'-Fluorobiphenyl-2-carbaldehyde in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

-

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A fluorine-containing reference standard may be used.

A [label="Sample Preparation\n(Dissolve in CDCl3)"]; B [label="¹H NMR Acquisition\n(400 MHz)"]; C [label="¹³C NMR Acquisition\n(Proton Decoupled)"]; D [label="¹⁹F NMR Acquisition"]; E [label="Data Processing & Analysis"];

A -> B; A -> C; A -> D; B -> E; C -> E; D -> E; }

Figure 2: General workflow for NMR analysis.IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron impact (EI).

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile for 3'-Fluorobiphenyl-2-carbaldehyde. The predicted data presented in this guide, based on established spectroscopic principles and analysis of similar compounds, offers a robust framework for the identification and characterization of this molecule. The aldehyde functionality is clearly identifiable by its characteristic signals in all three techniques. The presence and position of the fluorine atom are definitively established by ¹⁹F NMR and the characteristic C-F couplings and IR absorption. The overall biphenyl structure is confirmed by the aromatic signals in the NMR spectra and the molecular ion in the mass spectrum. This multi-faceted approach ensures a high level of confidence in the structural elucidation for researchers in drug development and materials science.

References

-

National Center for Biotechnology Information. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." PubChem. [Link]

-

Supporting Information for various organic reactions. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Tetrahedron. 3'-Fluorobiphenyl-3-carbaldehyde. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

National Center for Biotechnology Information. "2-Fluorobiphenyl." PubChem. [Link]

-

National Center for Biotechnology Information. "3-Fluorobiphenyl." PubChem. [Link]

-

ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

-

RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

NIST. Benzaldehyde, 3-fluoro-. [Link]

-

Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

National Center for Biotechnology Information. "4-Fluorobiphenyl." PubChem. [Link]

-

NIST. Benzofuran-2-carboxaldehyde. [Link]

-

NIST. 2-Propenal, 3-phenyl-. [Link]

Sources

An In-Depth Technical Guide to 3'-Fluorobiphenyl-2-carbaldehyde: Reactivity and Stability for Drug Discovery and Development

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3'-Fluorobiphenyl-2-carbaldehyde, a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into the nuanced behavior of this molecule, offering insights into its synthesis, reactivity profile, and stability characteristics to empower its effective utilization in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Fluorinated Biphenyls

Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The combination of these two features in 3'-Fluorobiphenyl-2-carbaldehyde creates a versatile platform for the synthesis of novel therapeutic agents.

This guide will explore the synthesis of this key intermediate, detail its reactivity in common organic transformations, and provide a thorough analysis of its stability under various conditions.

Synthesis of 3'-Fluorobiphenyl-2-carbaldehyde

The most common and efficient method for the synthesis of 3'-Fluorobiphenyl-2-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the crucial carbon-carbon bond between the two phenyl rings.

Diagram of the Suzuki-Miyaura Coupling Reaction:

Caption: General scheme for the synthesis of 3'-Fluorobiphenyl-2-carbaldehyde via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general guideline for the synthesis of 3'-Fluorobiphenyl-2-carbaldehyde. Optimization of reaction conditions may be necessary depending on the scale and purity requirements.

Materials:

-

2-Bromobenzaldehyde

-

3-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent system (e.g., Toluene and Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add 2-bromobenzaldehyde (1.0 eq.), 3-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add the palladium catalyst (e.g., 0.05 eq. of Pd(PPh3)4).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3'-Fluorobiphenyl-2-carbaldehyde.[1]

Chemical Reactivity of the Aldehyde Functional Group

The aldehyde group in 3'-Fluorobiphenyl-2-carbaldehyde is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3'-Fluorobiphenyl-2-carboxylic acid, a valuable intermediate for amide bond formation and other derivatizations.

Diagram of Oxidation Reaction:

Caption: Oxidation of 3'-Fluorobiphenyl-2-carbaldehyde to the corresponding carboxylic acid.

Typical Oxidizing Agents:

-

Potassium permanganate (KMnO₄)

-

Jones reagent (CrO₃ in sulfuric acid/acetone)

-

Tollens' reagent ([Ag(NH₃)₂]⁺)[2]

-

Fehling's solution (Cu²⁺ in tartrate solution)[2]

Reduction to Alcohol

Reduction of the aldehyde group yields 3'-Fluorobiphenyl-2-methanol, a primary alcohol that can be used in etherification, esterification, or as a nucleophile in various reactions.

Diagram of Reduction Reaction:

Caption: Reduction of 3'-Fluorobiphenyl-2-carbaldehyde to the corresponding primary alcohol.

Experimental Protocol: Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[3]

Materials:

-

3'-Fluorobiphenyl-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dilute aqueous acid (for workup, e.g., 1M HCl)

Procedure:

-

Dissolve 3'-Fluorobiphenyl-2-carbaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 eq.) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of dilute aqueous acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be further purified if necessary.[4]

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for the introduction of a variety of substituents and the construction of more complex molecular scaffolds.[5][6][7]

Diagram of the Wittig Reaction:

Caption: General scheme of the Wittig reaction with 3'-Fluorobiphenyl-2-carbaldehyde.

Experimental Protocol: Wittig Olefination

This protocol outlines a general procedure for the Wittig reaction. The choice of phosphonium ylide will determine the structure of the resulting alkene.[8][9]

Materials:

-

3'-Fluorobiphenyl-2-carbaldehyde

-

Phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

Procedure:

-

In a flame-dried, inert gas-filled flask, suspend the phosphonium salt (1.1 eq.) in the anhydrous solvent.

-

Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).

-

Slowly add the strong base to generate the ylide (a color change is often observed).

-

Stir the ylide solution for 30-60 minutes.

-

Add a solution of 3'-Fluorobiphenyl-2-carbaldehyde (1.0 eq.) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the crude product by column chromatography to isolate the desired alkene.

Stability Profile

Understanding the stability of 3'-Fluorobiphenyl-2-carbaldehyde is crucial for its proper handling, storage, and use in multi-step syntheses.

Thermal Stability

Based on data for similar fluorinated aromatic compounds, 3'-Fluorobiphenyl-2-carbaldehyde is expected to be thermally stable under normal laboratory conditions.[10] However, prolonged exposure to high temperatures may lead to decomposition.[11][12][13] It is recommended to store the compound in a cool, dry place.

Photostability

Aromatic aldehydes can be susceptible to photodegradation.[14] The presence of the fluorine atom and the biphenyl system may influence the photostability. It is advisable to store the compound in amber vials or protected from light to prevent potential degradation. Studies on similar fluorinated pharmaceuticals have shown that aryl-F moieties can be labile under photolytic conditions.[15][16]

Stability to pH

The aldehyde functional group is generally stable under neutral conditions. However, it can undergo reactions under strongly acidic or basic conditions.

-

Acidic Conditions: Strong acids can catalyze acetal formation in the presence of alcohols.

-

Basic Conditions: Strong bases can promote Cannizzaro reactions (disproportionation to the corresponding alcohol and carboxylic acid) if no α-hydrogens are present, which is the case for this aromatic aldehyde. Aldol-type reactions are not possible.

It is recommended to avoid prolonged exposure to strong acids and bases.

Spectroscopic Data (Predicted)

Table 1: Predicted Spectroscopic Data

| Spectroscopic Technique | Key Predicted Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. Aldehyde proton as a singlet around 9.9-10.1 ppm. |

| ¹³C NMR | Carbonyl carbon resonance around 190-193 ppm. Aromatic carbons in the range of 115-150 ppm. Carbon attached to fluorine will show a large ¹JC-F coupling. |

| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to nearby protons. |

| FT-IR | Strong C=O stretching vibration for the aldehyde at approximately 1690-1710 cm⁻¹. C-F stretching vibration around 1100-1250 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. |

Handling and Safety

3'-Fluorobiphenyl-2-carbaldehyde should be handled in a well-ventilated area, preferably in a fume hood.[10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Applications in Drug Discovery

3'-Fluorobiphenyl-2-carbaldehyde is a valuable building block in medicinal chemistry for the synthesis of a wide range of biologically active molecules.[2][22][23][24][25][26] The aldehyde functionality serves as a key handle for introducing pharmacophoric groups and for constructing more complex heterocyclic systems. The fluorinated biphenyl moiety can enhance the pharmacological profile of the final compounds.

Conclusion

3'-Fluorobiphenyl-2-carbaldehyde is a versatile and valuable intermediate in organic synthesis and drug discovery. Its synthesis via Suzuki-Miyaura coupling is well-established, and its aldehyde functionality allows for a wide array of chemical transformations. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its effective and safe use in the laboratory. By leveraging the unique properties imparted by the fluorine atom and the biphenyl scaffold, researchers can continue to develop novel and improved therapeutic agents.

References

- An Active Catalytic System for Suzuki-Miyaura Cross-Coupling Reactions Using Low Level of Palladium Loadings - Supporting Information. (n.d.). The Royal Society of Chemistry.

- Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. (n.d.). Environmental Toxicology and Chemistry. Oxford Academic.

- Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry.

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.).

- The Wittig Reaction: Synthesis of Alkenes. (n.d.).

- Thermal decomposition of the prepared compounds. (n.d.).

- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.

- 6: The Wittig Reaction (Experiment). (2021). Chemistry LibreTexts.

- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.

- Downloaded 2025-12-30 22:03:08 The UCD community has made this article openly available. Please share how this access benefits you. (n.d.).

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). PubMed Central.

- 3-Fluoropyridine-2-carbaldehyde: A Versatile Intermediate for Pharmaceutical Synthesis. (n.d.).

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- Addition of NaBH4 to aldehydes to give primary alcohols. (n.d.). Master Organic Chemistry.

- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (n.d.).

- 2-(3-Fluorophenyl)

- CN101973869A - Method for synthesis of flurbiprofen. (n.d.).

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. (2017). International Journal of Pharmaceutical Sciences and Research.

- Biodegradation of fluorinated compounds widely used in agro-industrial applic

- Contribution of Organofluorine Compounds to Pharmaceuticals. (n.d.). PubMed Central.

- Carbonyl Reduction: NaBH4, Mechanism & Procedure. (n.d.). Studylib.

- Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023). PubMed.

- 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.

- 13C NMR of Fluorinated Organics. (2007). University of Ottawa NMR Facility Blog.

- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed Central.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.

- Fluorinated aromatics as sensitizers for photo-splitting of w

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes. (2010). PubMed.

- Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite M

- FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.).

- 4′-Fluorobiphenyl-3-carboxaldehyde AldrichCPR 164334-74-1. (n.d.). Sigma-Aldrich.

- Aldrich FT-IR Collection Edition II. (n.d.). Thermo Fisher Scientific.

- 676348-33-7(2'-FLUOROBIPHENYL-3-CARBALDEHYDE) Product Description. (n.d.). ChemicalBook.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. studylib.net [studylib.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 14. academic.oup.com [academic.oup.com]

- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. researchgate.net [researchgate.net]

- 24. ijpsr.com [ijpsr.com]

- 25. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 26. jelsciences.com [jelsciences.com]

A Comprehensive Technical Guide to 3'-Fluorobiphenyl-2-carbaldehyde for Researchers and Drug Development Professionals

This in-depth guide serves as a critical resource for researchers, medicinal chemists, and professionals in drug development engaged with 3'-Fluorobiphenyl-2-carbaldehyde. This document provides a comprehensive overview of its commercial availability, synthesis, applications, and safety considerations, underpinned by field-proven insights and authoritative references.

Introduction: The Significance of Fluorinated Biphenyls in Modern Chemistry

3'-Fluorobiphenyl-2-carbaldehyde, systematically named 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde, is a fluorinated aromatic aldehyde. Its structure, featuring a biphenyl backbone with a fluorine substituent and a formyl group, makes it a valuable building block in organic synthesis. The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] This "fluorine effect" is a cornerstone of modern medicinal chemistry, and compounds like 3'-Fluorobiphenyl-2-carbaldehyde are instrumental in the synthesis of novel therapeutic agents and advanced materials.[4][5] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures.

Commercial Sourcing: A Landscape of Suppliers

The reliable procurement of high-purity starting materials is paramount for reproducible research and development. 3'-Fluorobiphenyl-2-carbaldehyde, identified by CAS Number 676348-33-7 , is available from a range of specialized chemical suppliers. The following table provides a comparative overview of commercial sources for this compound and its isomers, which are often used in similar applications. It is crucial to verify the specific isomer and its purity upon procurement.

| Supplier | Product Name | CAS Number | Purity | Additional Notes |

| Amadis Chemical | 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde | 676348-33-7 | 99% | Research quantities available.[6] |

| AOBChem | 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde | 676348-33-7 | 95% | Available in various pack sizes.[7] |

| BLDpharm | 3'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde | 676348-32-6 | - | An isomer of the target compound.[8] |

| Alchimica | 3'-FLUOROBIPHENYL-3-CARBALDEHYDE | 400750-09-6 | - | An isomer of the target compound.[9] |

| Chem-Impex | 2-(4-Fluorophenyl)benzaldehyde | 192863-46-0 | ≥ 95% | Isomer; valuable for comparative studies.[10] |

| Apollo Scientific | 3'-Fluoro-[1,1'-biphenyl]-4-carboxaldehyde | 400750-63-2 | - | Isomer with the formyl group at the 4-position.[11] |

| Sigma-Aldrich | 4′-Fluorobiphenyl-3-carboxaldehyde | 164334-74-1 | - | Isomer available under the AldrichCPR brand.[12] |

| CP Lab Safety | 4'-Fluorobiphenyl-3-carboxaldehyde | 164334-74-1 | min 95% | Marketed as a protein degrader building block.[13] |

| Fisher Scientific | 4'-Fluorobiphenyl-2-carboxaldehyde | 192863-46-0 | - | Isomer with the fluorine at the 4'-position.[14] |

Synthesis Protocol: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biphenyl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a robust and widely adopted method for this purpose.[15][16] The synthesis of 3'-Fluorobiphenyl-2-carbaldehyde can be reliably performed by coupling 2-bromobenzaldehyde with 3-fluorophenylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for the synthesis of 3'-Fluorobiphenyl-2-carbaldehyde via Suzuki-Miyaura coupling.

Step-by-Step Methodology

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq.), 3-fluorophenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete (usually within 2-12 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3'-Fluorobiphenyl-2-carbaldehyde.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Key Applications in Research and Development